

An In-depth Technical Guide to the Thermochemical Data of 2-Methoxybenzamide

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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

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This guide provides a comprehensive overview of the thermochemical properties of **2-Methoxybenzamide**, a crucial molecule in medicinal chemistry and materials science. Understanding the energetic landscape of this compound is paramount for researchers, scientists, and drug development professionals engaged in optimizing synthesis, predicting stability, and designing new molecular entities. This document synthesizes experimental findings with computational insights to offer a holistic and actionable resource.

Introduction: The Significance of Thermochemical Data for 2-Methoxybenzamide

2-Methoxybenzamide and its derivatives are of significant interest in drug discovery, notably as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[1] The thermodynamic stability of a drug candidate directly influences its shelf-life, bioavailability, and formulation. Key thermochemical parameters such as the enthalpy of formation, sublimation, and fusion provide a quantitative measure of this stability.[2][3] This data is indispensable for:

- Polymorph Screening: Identifying the most stable crystalline form of an active pharmaceutical ingredient (API).

- Co-crystal Design: Engineering new solid forms with enhanced physicochemical properties. [\[2\]](#)[\[3\]](#)
- Process Chemistry: Optimizing reaction conditions and purification methods.
- Computational Modeling: Validating and refining theoretical models for predicting molecular properties.

This guide will delve into the experimental determination and computational prediction of the key thermochemical data for **2-Methoxybenzamide**, providing both the foundational knowledge and the practical details necessary for its application in a research and development setting.

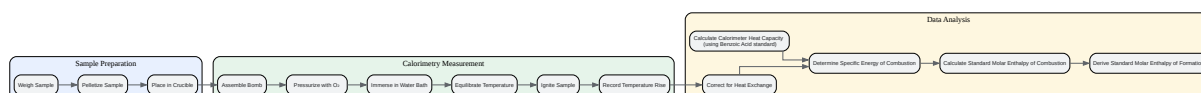
Experimental Determination of Thermochemical Properties

The cornerstone of reliable thermochemical data lies in precise experimental measurements. For **2-Methoxybenzamide**, the primary techniques employed are combustion calorimetry to determine the enthalpy of formation and the transpiration method to determine the enthalpy of sublimation. [\[4\]](#)[\[5\]](#)

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation ($\Delta_f H_m^\circ$) in the crystalline state is a measure of the energy released or absorbed when one mole of the compound is formed from its constituent elements in their standard states. [\[6\]](#)[\[7\]](#) For organic molecules like **2-Methoxybenzamide**, this is typically determined indirectly through combustion calorimetry. [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.



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Fig. 1: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.

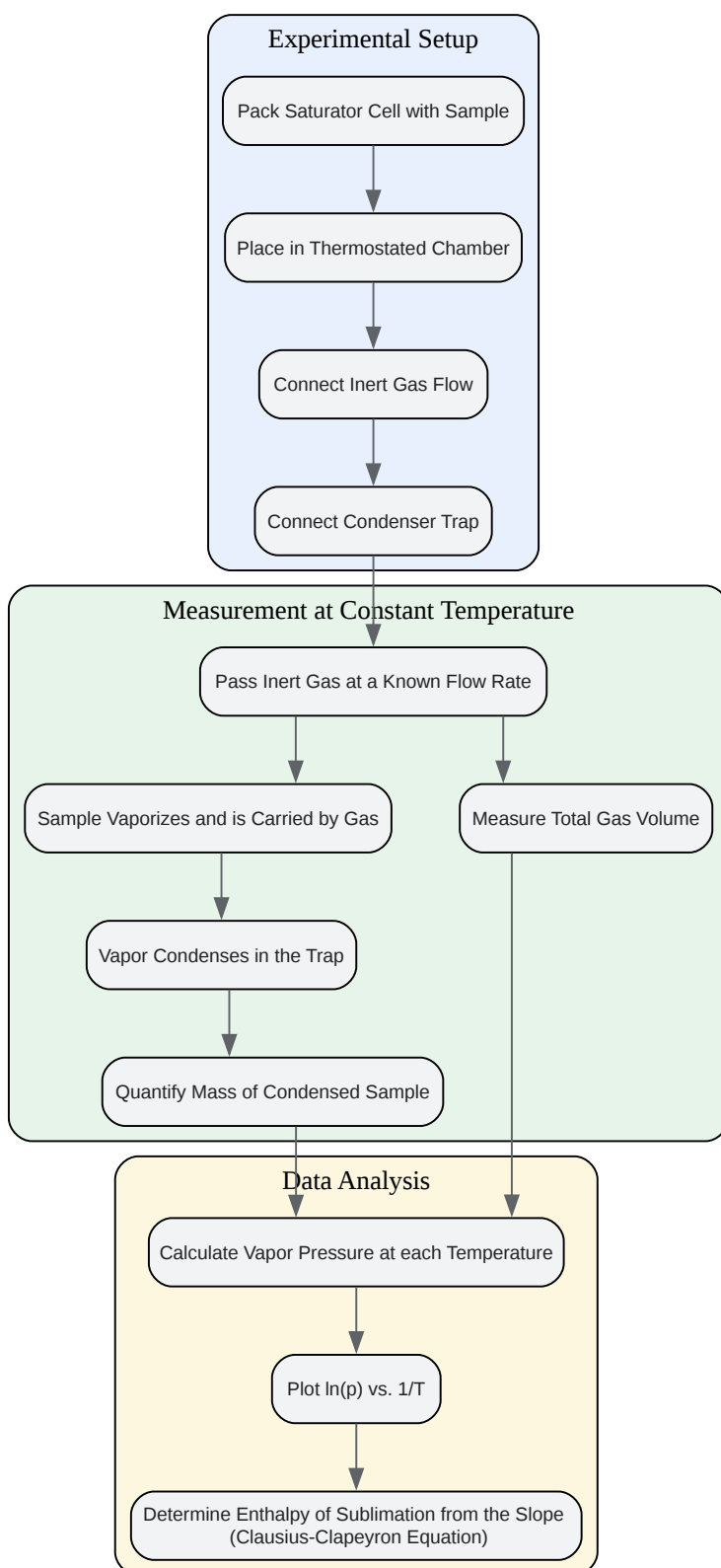
- **Sample Preparation:** A precise mass of high-purity **2-Methoxybenzamide** is pressed into a pellet.
- **Calorimeter Calibration:** The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is known with high accuracy.[8][9][12]
- **Combustion of 2-Methoxybenzamide:** The sample pellet is placed in a crucible inside the bomb, which is then sealed and pressurized with pure oxygen (typically to 3.04 MPa).
- **Measurement:** The bomb is submerged in a precisely measured quantity of water in an adiabatic jacket. After thermal equilibrium is reached, the sample is ignited via a cotton fuse. The temperature of the water is recorded at regular intervals until a stable final temperature is achieved.
- **Analysis:** The raw temperature data is corrected for heat exchange with the surroundings. The specific energy of combustion (Δc_u°) is calculated using the formula: $\Delta c_u^\circ = (C_{cal} * \Delta T - q_{fuse}) / m_{sample}$ where ΔT is the corrected temperature rise, q_{fuse} is the heat released by the ignition fuse, and m_{sample} is the mass of the sample.

- Derivation of Enthalpy of Formation: The standard molar enthalpy of combustion ($\Delta_c H_m^\circ$) is calculated from $\Delta_c u^\circ$. The standard molar enthalpy of formation of crystalline **2-Methoxybenzamide** ($\Delta_f H_m^\circ(\text{cr})$) is then derived using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Enthalpy of Sublimation

The enthalpy of sublimation ($\Delta_{\text{sub}} H_m^\circ$) is the heat required to transform one mole of a substance from the solid to the gaseous state.^{[13][14]} It is a critical parameter for deriving the gas-phase enthalpy of formation from the crystalline-phase value.

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids like **2-Methoxybenzamide** at different temperatures.^{[4][5]}



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Fig. 2: Workflow for the transpiration method to determine the enthalpy of sublimation.

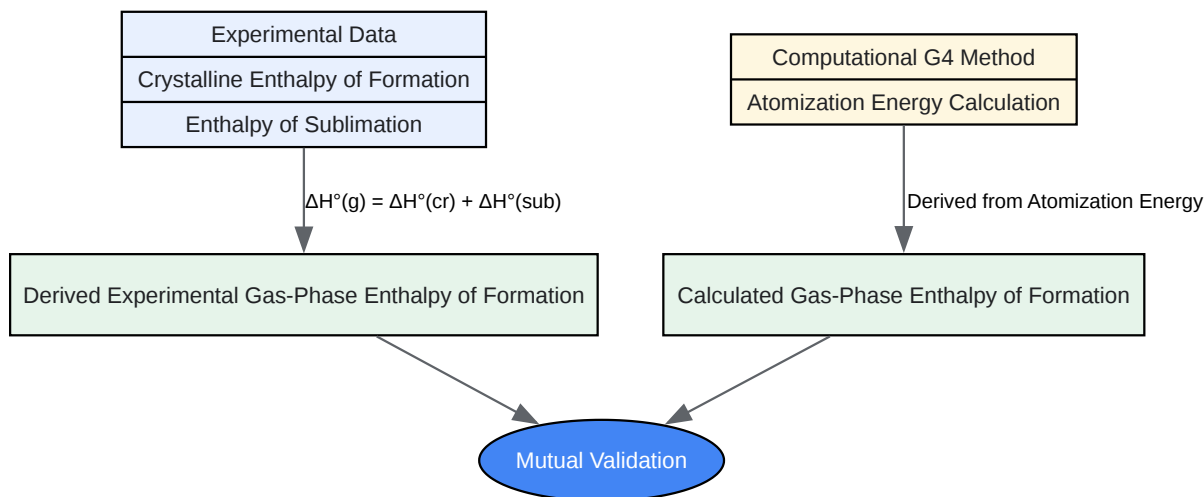
- **Setup:** A sample of **2-Methoxybenzamide** is packed into a saturator cell, which is placed in a temperature-controlled environment.
- **Transpiration:** A stream of an inert gas (e.g., nitrogen) is passed through the saturator cell at a slow, precisely controlled flow rate. The gas becomes saturated with the vapor of **2-Methoxybenzamide**.
- **Condensation:** The gas stream then passes through a condenser trap (often cooled) where the vaporized compound is deposited.
- **Quantification:** The experiment is run for a specific duration. The total volume of the carrier gas is measured, and the mass of the condensed sample is determined by weighing the trap before and after the experiment.
- **Vapor Pressure Calculation:** The partial pressure (p) of the substance at a given temperature (T) is calculated from the mass of the sublimed material and the total volume of the gas that has passed through the saturator.
- **Clausius-Clapeyron Analysis:** The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of the plot of $\ln(p)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Computational Thermochemistry

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and validating thermochemical data. The G4 theory is a high-accuracy composite quantum chemical method used for this purpose.^{[4][5]}

G4 Quantum-Chemical Method

The G4 method calculates the total energy of a molecule by a series of well-defined ab initio molecular orbital theory calculations. This approach systematically approximates the exact solution of the Schrödinger equation, including corrections for electron correlation and basis set deficiencies. The gas-phase enthalpy of formation is then derived from the computed atomization energy.



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Fig. 3: Relationship between experimental and computational data for mutual validation.

The excellent agreement often found between the experimentally derived gas-phase enthalpy of formation and the value calculated by the G4 method provides a strong validation of both the experimental measurements and the computational approach.[4][5]

Summary of Thermochemical Data for 2-Methoxybenzamide

The following table summarizes the key thermochemical data for **2-Methoxybenzamide** at 298.15 K, based on a comprehensive study by Verevkin et al.[4][5]

Thermochemical Property	Symbol	Value (kJ·mol ⁻¹)	Method
Standard Molar Enthalpy of Formation (crystalline)	$\Delta_f H_m^\circ(\text{cr})$	-330.1 ± 2.0	Combustion Calorimetry
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}} H_m^\circ$	113.8 ± 1.0	Transpiration Method
Derived Standard Molar Enthalpy of Formation (gas-phase)	$\Delta_f H_m^\circ(\text{g})$	-216.3 ± 2.2	From Experimental (cr) and (sub)
Calculated Standard Molar Enthalpy of Formation (gas-phase)	$\Delta_f H_m^\circ(\text{g})$	-215.5	G4 Quantum-Chemical Method

Conclusion

This guide has detailed the experimental and computational methodologies for determining the key thermochemical properties of **2-Methoxybenzamide**. The presented data, particularly the standard molar enthalpies of formation and sublimation, are fundamental for advancing the use of this compound in pharmaceutical and materials science applications. The strong agreement between the experimental and high-level computational results instills a high degree of confidence in these values. Researchers and developers can leverage this information to build more accurate predictive models, optimize processes, and ultimately accelerate the development of new technologies based on the **2-methoxybenzamide** scaffold.

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